molecular formula C4H8N2O2 B577390 n-Nitrosomorpholine-d8 CAS No. 1219805-76-1

n-Nitrosomorpholine-d8

Cat. No.: B577390
CAS No.: 1219805-76-1
M. Wt: 124.169
InChI Key: ZKXDGKXYMTYWTB-SVYQBANQSA-N
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Description

n-Nitrosomorpholine-d8: is a stable isotope-labeled compound, specifically a deuterated form of n-Nitrosomorpholine. It is used primarily as a reference standard in various analytical and research applications. The compound has the molecular formula C4H8N2O2 and a molecular weight of 124.17 g/mol . It is known for its carcinogenic and mutagenic properties, making it a subject of interest in toxicological studies .

Mechanism of Action

Target of Action

n-Nitrosomorpholine-d8 is a deuterium-labeled variant of n-Nitrosomorpholine .

Mode of Action

It is suggested that n-nitrosomorpholine and its metabolites may induce dna damage by directly forming reactive oxygen species or compounds which crosslink dna . This can lead to mutations and potentially cancer.

Biochemical Pathways

It is known that nitrosamines, including n-nitrosomorpholine, can be formed endogenously from nitrate and nitrite and secondary amines . This suggests that n-Nitrosomorpholine may interact with biochemical pathways involving these compounds.

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially impacting its bioavailability.

Result of Action

The primary result of n-Nitrosomorpholine’s action is its carcinogenic and mutagenic effects . It is a strong animal carcinogen , indicating that it can cause cancer in various tissues. The exact molecular and cellular effects would depend on the specific tissues and cells affected.

Action Environment

The action of n-Nitrosomorpholine can be influenced by various environmental factors. For example, it can be generated from N-nitrosating species formed by salivary nitrite and stomach acid, potentially leading to more damage in individuals with acid reflux . Furthermore, it is sensitive to light , which could influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Nitrosomorpholine-d8 is typically synthesized by the nitrosation of morpholine-d8. The process involves the reaction of morpholine-d8 with nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle hazardous chemicals and ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions: n-Nitrosomorpholine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDGKXYMTYWTB-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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